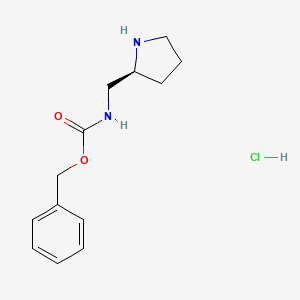

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Descripción general

Descripción

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a carbamate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

Formation of the Carbamate Group: The carbamate group is formed by reacting the amine group of the pyrrolidine with an appropriate carbamoyl chloride.

Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and hydrolyzed amines.

Aplicaciones Científicas De Investigación

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with diverse applications across chemistry, biology, medicine, and industry. It is characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to a carbamate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions. The synthesis typically involves protecting the amine group in pyrrolidine with a Cbz group. A common method includes reacting pyrrolidine with benzyl chloroformate in the presence of a base like triethylamine. The resulting Cbz-protected pyrrolidine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of 2-(Cbz-Aminomethyl)pyrrolidine.

- Biology The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways. It may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator, thus modulating biochemical pathways.

- Medicine Research is ongoing to explore its potential therapeutic applications, such as developing new drugs for neurological disorders. It has been investigated for its potential as an enzyme inhibitor, with studies suggesting it may inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is mainly due to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition The compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which plays a crucial role in cholinergic signaling pathways. Inhibition of BChE can modulate neurotransmitter regulation in the nervous system.

Enzyme Inhibition Studies

Studies have evaluated the inhibitory effects of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride on BChE. The data indicate that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride exhibits a notable selectivity for BChE over acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for conditions involving cholinergic dysregulation.

| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) | Observations |

|---|---|---|---|

| Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 5.20 ± 0.15 | 4.5 | Significant inhibition observed |

| Control Compound | 12.00 ± 0.30 | 1 | Less selective, higher IC50 |

Case Studies and Research Findings

- Neuroprotective Effects In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride could protect against amyloid-beta-induced toxicity, increasing cell viability significantly compared to controls.

- Molecular Docking Studies Molecular docking simulations indicated that the compound binds effectively to both the catalytic active site and peripheral anionic site of BChE, providing insights into its mechanism of action.

- Synthesis and Structure-Activity Relationship (SAR) Research has focused on optimizing the structure of related compounds to enhance their inhibitory activity against BChE. Variations in functional groups have shown significant impacts on biological activity, highlighting the importance of structural modifications.

Mecanismo De Acción

The mechanism of action of (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

- (S)-Pyrrolidin-2-ylmethylcarbamate hydrochloride

- (S)-Phenyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Uniqueness

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Actividad Biológica

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a compound with the molecular formula C13H19ClN2O2 and a molecular weight of approximately 270.76 g/mol, is notable for its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and applications in pharmacology.

Chemical Structure and Properties

The compound features a benzyl group linked to a pyrrolidine ring , further connected to a carbamate group . The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays. The unique structural components contribute to its interaction with biological targets, influencing enzyme functions and cellular signaling pathways.

Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator. These interactions can modulate various biochemical pathways, highlighting its relevance in pharmacological studies. The compound's mechanism of action is primarily linked to its role as an intermediate in the synthesis of biologically active molecules, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. For instance, certain derivatives of pyrrolidine compounds have shown improved inhibitory activity against BChE, indicating that modifications to the pyrrolidine structure can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that alterations in the substituents on the pyrrolidine ring significantly affect biological activity. For example, replacing certain groups with more hydrophobic or smaller substituents has been shown to increase inhibitory potency against various enzymes. A notable finding is that pyrrolidine derivatives often exhibit enhanced activity compared to their morpholine counterparts .

| Compound | Substituent | IC50 Value (μM) | Observations |

|---|---|---|---|

| 1 | Morpholine | 72 | Less potent due to steric hindrance |

| 2 | Dimethylamine | 36 | Increased activity by 2-fold |

| 3 | Pyrrolidine | 18 | Most effective with nearly 4-fold increase |

Case Studies

- Neuroprotective Effects : In vitro studies have indicated that certain derivatives of this compound exhibit neuroprotective properties against amyloid-beta-induced toxicity in neuronal cell lines. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease .

- Anticancer Activity : Preliminary research has shown that derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy development. The mechanism involves cell cycle arrest and subsequent induction of programmed cell death .

Applications in Pharmacology

This compound is being explored for its applications in:

- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting central nervous system disorders.

- Enzyme Inhibitors : Its derivatives are being studied for selective inhibition of enzymes involved in neurotransmitter breakdown, which could lead to therapeutic advancements .

- Research Tool : Utilized in enzyme assays and receptor binding studies to elucidate mechanisms of action for other bioactive compounds.

Propiedades

IUPAC Name |

benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMEOUFLZOLHQ-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919797 | |

| Record name | Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913614-65-0 | |

| Record name | Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.